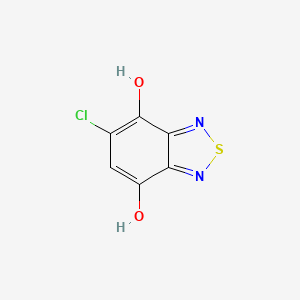
5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione is a heterocyclic compound that belongs to the benzothiadiazole family This compound is characterized by the presence of a chlorine atom at the 5th position and two carbonyl groups at the 4th and 7th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione typically involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions include:
Reactants: o-Phenylenediamine, thionyl chloride, pyridine
Temperature: Room temperature to 60°C
Reaction Time: 2-4 hours
Yield: Approximately 85%
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the same reactants and conditions as the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding diamine derivative.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Chlorine, bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Diamine derivatives
Substitution: Halogenated and nitrated benzothiadiazole derivatives
Applications De Recherche Scientifique
5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,1,3-Benzothiadiazole: A parent compound with similar structural features but lacking the chlorine atom and carbonyl groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative with bromine atoms at the 4th and 7th positions, used in the synthesis of conductive polymers.
Uniqueness
5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione is unique due to the presence of the chlorine atom and carbonyl groups, which impart distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
75103-57-0 |
|---|---|
Formule moléculaire |
C6H3ClN2O2S |
Poids moléculaire |
202.62 g/mol |
Nom IUPAC |
5-chloro-2,1,3-benzothiadiazole-4,7-diol |
InChI |
InChI=1S/C6H3ClN2O2S/c7-2-1-3(10)4-5(6(2)11)9-12-8-4/h1,10-11H |
Clé InChI |
KUPKFVDPPHXGCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NSN=C2C(=C1Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


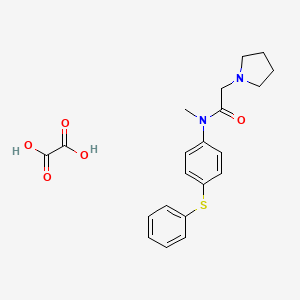
![Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14445747.png)

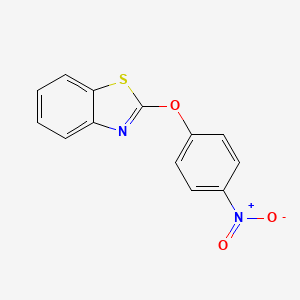
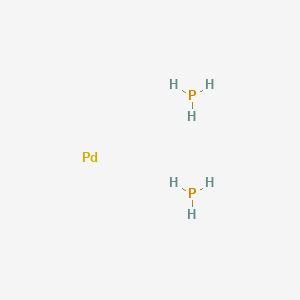
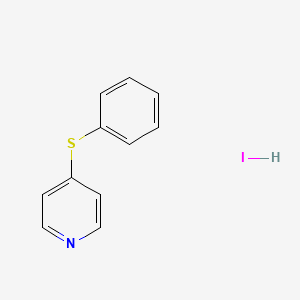
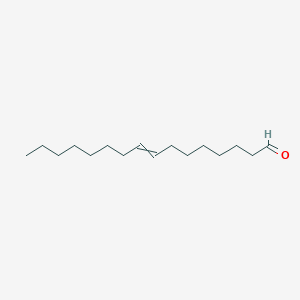
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B14445784.png)


![Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14445825.png)
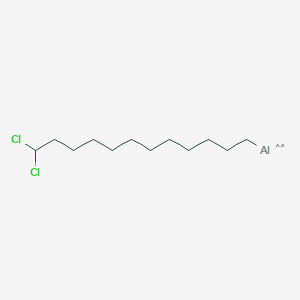
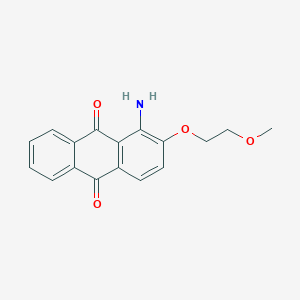
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)
